molecular formula C5H4F3IN2 B1524320 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 855343-07-6

4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1524320
M. Wt: 276 g/mol
InChI Key: IRTAKXXVODBLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” is a chemical compound with the molecular formula C5H4F3IN2 . It is used in research and has a molecular weight of 276.00 .


Synthesis Analysis

The synthesis of “4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” involves a reaction with ammonium cerium (IV) nitrate and iodine in acetonitrile at 20℃ . The reaction mixture is stirred at room temperature overnight, then poured into ice water and extracted with EtOAc. The combined organic layers are washed with brine and aq.Na2S03, dried over Na2S04, and concentrated in vacuum to give the crude product .


Molecular Structure Analysis

The molecular structure of “4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” consists of 11 heavy atoms, 5 aromatic heavy atoms, and 1 rotatable bond . The InChI Key is IRTAKXXVODBLQO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” has a high GI absorption and is BBB permeant . It is not a P-gp substrate and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.43 cm/s . It has a Log Po/w (iLOGP) of 1.35 .

Scientific Research Applications

    • Application : Isoxazoles are used in the construction of bis(siloxy)butadienes, which act as masked β-diketones and have been used as dienes in Diels–Alder reactions .
    • Method : Treatment of 4-acetyl-5-methylisoxazole with lithium diisopropylamide (LDA) at low temperature followed by the addition of excess TMSCl and catalytic amounts of zinc chloride results in the formation of the cyano-bis(siloxy)butadiene .
    • Results : The resulting cyano-bis(siloxy)butadiene has been used as a diene in Diels–Alder reactions .
    • Application : 4-Iodo-5-methyl-3-phenylisoxazole, a compound similar to yours, has been used in Heck reactions .
    • Method : The compound was synthesized from the ICl-induced cyclization of the corresponding 2-alkyn-1-one O-methyl oxime, and was allowed to react under Heck reaction conditions in the presence of N-acryloylmorpholine .
    • Results : The reaction produced the α,β-unsaturated amide in 93% yield .
    • Application : Isoxazoles have been used in the construction of bis(siloxy)butadienes, which act as masked β-diketones and have been used as dienes in Diels–Alder reactions .
    • Method : Treatment of 4-acetyl-5-methylisoxazole with lithium diisopropylamide (LDA) at low temperature followed by the addition of excess TMSCl and catalytic amounts of zinc chloride results in the formation of the cyano-bis(siloxy)butadiene .
    • Results : The resulting cyano-bis(siloxy)butadiene has been used as a diene in Diels–Alder reactions .
    • Application : 4-Iodo-5-methyl-3-phenylisoxazole, a compound similar to yours, has been used in Heck reactions .
    • Method : The compound was synthesized from the ICl-induced cyclization of the corresponding 2-alkyn-1-one O-methyl oxime, and was allowed to react under Heck reaction conditions in the presence of N-acryloylmorpholine .
    • Results : The reaction produced the α,β-unsaturated amide in 93% yield .

Safety And Hazards

The safety information for “4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

properties

IUPAC Name

4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3IN2/c1-2-3(9)4(11-10-2)5(6,7)8/h1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTAKXXVODBLQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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